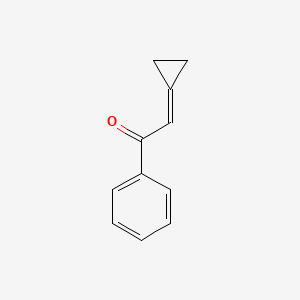

2-Cyclopropylidene-1-phenylethan-1-one

Description

Historical Trajectory and Evolution of Cyclopropane (B1198618) Chemistry in Organic Synthesis

The journey into the chemistry of three-membered carbon rings began in 1881 when August Freund first synthesized cyclopropane. nih.gov His method involved an intramolecular Wurtz reaction, treating 1,3-dibromopropane with sodium to induce cyclization. nih.govmasterorganicchemistry.com This discovery laid the groundwork for a new area of organic chemistry focused on small, strained ring systems. In 1887, Gustavson improved upon Freund's synthesis by using zinc instead of sodium, which provided better yields of cyclopropane. nih.gov

For several decades, cyclopropane remained largely a theoretical curiosity. Its practical applications began to emerge in 1929 when Henderson and Lucas discovered its anesthetic properties, leading to its industrial production by 1936. nih.gov This medical application brought cyclopropane into the commercial sphere, though its high flammability eventually led to its replacement by other agents. nih.gov

The mid-20th century saw significant advancements in synthetic methodologies for creating cyclopropane rings, which expanded their accessibility and utility in organic synthesis. A landmark development was the Simmons-Smith reaction, discovered in the 1950s, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple to form the cyclopropane ring with high stereospecificity. uobabylon.edu.iqlibretexts.org This method remains one of the most reliable ways to synthesize cyclopropanes.

Further evolution in synthetic techniques included the use of diazo compounds. The reaction of diazomethane with olefins to form a pyrazoline, followed by thermal or photochemical decomposition to yield cyclopropane, became a valuable route. masterorganicchemistry.com The thermal variation of this process is known as the Kishner cyclopropane synthesis. masterorganicchemistry.com The development of metal-catalyzed cyclopropanations using diazo derivatives, particularly with rhodium and copper catalysts, offered even greater control and efficiency. masterorganicchemistry.com

Intramolecular reactions have also been a cornerstone of cyclopropane synthesis. Besides the early Wurtz coupling, base-induced intramolecular displacement of a halide in appropriately substituted haloalkanes provided a direct path to cyclopropane derivatives, a mechanism that also underpins the Favorskii rearrangement. masterorganicchemistry.com More recent innovations include the Kulinkovich reaction, which produces cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst. masterorganicchemistry.com

The following table summarizes key milestones in the historical development of cyclopropane chemistry:

Table 1: Key Milestones in the History of Cyclopropane Chemistry| Year | Discovery/Development | Key Contributor(s) | Significance |

|---|---|---|---|

| 1881 | First synthesis of cyclopropane | August Freund | Discovery of the first three-membered carbocycle. nih.govmasterorganicchemistry.com |

| 1887 | Improved synthesis using zinc | Gustavson | Increased the yield and accessibility of cyclopropane. nih.gov |

| 1929 | Discovery of anesthetic properties | Henderson and Lucas | First major commercial application of cyclopropane. nih.gov |

| 1958 | Simmons-Smith Reaction | H. E. Simmons & R. D. Smith | A versatile and stereospecific method for cyclopropanation of alkenes. uobabylon.edu.iqlibretexts.org |

| 19th/20th Century | Kishner Cyclopropane Synthesis | Nikolai Kischner | Synthesis from α,β-unsaturated carbonyls and hydrazine. masterorganicchemistry.com |

| Mid-20th Century | Metal-Catalyzed Cyclopropanation | Various Researchers | Use of rhodium and copper catalysts with diazo compounds for efficient synthesis. masterorganicchemistry.com |

| 1990s | Kulinkovich Reaction | Oleg Kulinkovich | A method to synthesize cyclopropanols from esters. masterorganicchemistry.com |

Strategic Importance of Cyclopropylidene Substructures in Contemporary Organic Chemistry

The cyclopropane ring is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry and a recurring motif in a wide array of natural products. researchgate.net Its unique steric and electronic properties make it a valuable component in the design of bioactive molecules. researchgate.net The incorporation of a cyclopropane ring can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. libretexts.orgbohrium.com

The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, which can be advantageous for binding to a receptor or enzyme active site. This conformational constraint can enhance potency and selectivity. libretexts.org Furthermore, the cyclopropane moiety is generally more resistant to metabolic degradation compared to a simple alkyl chain, which can improve the pharmacokinetic profile of a drug. bohrium.com

Cyclopropylidene substructures, where the cyclopropane ring is attached to a larger molecule via a double bond, are found in numerous biologically active compounds. These include natural products with anticancer, antibacterial, and antiviral properties. researchgate.net For instance, the pyrethroid class of insecticides features a cyclopropane ring that is crucial for their biological activity. masterorganicchemistry.com In pharmaceuticals, many FDA-approved drugs contain this substructure, including treatments for HIV/AIDS, hepatitis C, and asthma. quimicaorganica.org

The strategic importance of these substructures is also evident in their use as versatile synthetic intermediates. The inherent strain in the three-membered ring can be harnessed as a driving force for ring-opening reactions, allowing for the construction of more complex molecular architectures. nih.govnih.gov This reactivity has been exploited in various cycloaddition reactions to build larger carbocyclic and heterocyclic frameworks. nih.govmasterorganicchemistry.com

The table below lists examples of compound classes and specific drugs where the cyclopropane motif is of strategic importance.

Table 2: Examples of Cyclopropane-Containing Bioactive Compounds and Pharmaceuticals| Compound Class/Name | Area of Application | Strategic Importance of Cyclopropane Ring |

|---|---|---|

| Pyrethroids | Insecticides | Essential for insecticidal activity. masterorganicchemistry.com |

| Quinolone Antibiotics (e.g., Ciprofloxacin) | Antibacterials | Influences antibacterial spectrum and potency. masterorganicchemistry.com |

| Prasugrel | Antiplatelet Agent | Key component of the active metabolite, contributing to efficacy. nih.gov |

| Simeprevir | Hepatitis C Treatment | Part of the macrocyclic structure, contributing to binding affinity. |

| Montelukast | Asthma Treatment | The cyclopropane ring is a critical part of the pharmacophore. |

Foundational Reactivity Principles of Strained Small Ring Systems and α,β-Unsaturated Ketones

The reactivity of 2-cyclopropylidene-1-phenylethan-1-one is dictated by the interplay of two key structural features: the strained cyclopropane ring and the α,β-unsaturated ketone system.

Reactivity of Strained Small Ring Systems: Cyclopropane possesses significant ring strain due to the severe deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.orglibretexts.orgwikipedia.org This strain is a combination of angle strain and torsional strain, with the latter arising from the eclipsed conformation of the hydrogen atoms. libretexts.orgmasterorganicchemistry.comutexas.edu The total ring strain is estimated to be around 27-28 kcal/mol. wikipedia.orgutexas.edu

This high degree of strain weakens the C-C bonds within the ring, making them more susceptible to cleavage than typical C-C bonds. utexas.edu Consequently, cyclopropanes can undergo ring-opening reactions that are not observed in larger, less strained cycloalkanes. nih.gov The bonding in cyclopropane is often described using the Walsh orbital model, which depicts the C-C bonds as having significant p-character, making the ring behave somewhat like a π-system. epfl.ch This "π-character" allows cyclopropanes to participate in reactions typically associated with alkenes, such as additions and activations by transition metals. wikipedia.org When electron-donating and electron-accepting groups are attached to the ring, the C-C bond between them is further weakened and polarized, enhancing the ring's reactivity toward nucleophiles in ring-opening reactions. nih.govmdpi.com

Reactivity of α,β-Unsaturated Ketones: The second key feature is the α,β-unsaturated ketone, also known as an enone. In this system, the carbon-carbon double bond is conjugated with the carbon-oxygen double bond of the carbonyl group. wikipedia.org This conjugation has a profound effect on the molecule's reactivity. The electron-withdrawing nature of the carbonyl group polarizes the entire conjugated system, making not only the carbonyl carbon electrophilic but also the β-carbon. lumenlearning.comlibretexts.org

This electronic arrangement allows for two main modes of nucleophilic attack:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon directly. This is a common pathway for highly reactive nucleophiles like Grignard or organolithium reagents. libretexts.orgpressbooks.pub

1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the electrophilic β-carbon. This pathway is typical for softer, less basic nucleophiles such as enolates, amines, and Gilman reagents (lithium diorganocuprates). pressbooks.pubwikipedia.orglibretexts.orgwikipedia.org The initial attack on the β-carbon generates an enolate intermediate, which is then protonated at the α-carbon to yield the final saturated product. wikipedia.orglibretexts.org

The compound this compound is a specific type of α,β-unsaturated ketone where the β-carbon is part of the exocyclic double bond of the cyclopropylidene group. This structure combines the high ring strain of the cyclopropane with the electrophilic nature of the enone system, leading to a unique and complex reactivity profile that is a subject of interest in modern organic synthesis.

Structure

3D Structure

Properties

CAS No. |

80345-17-1 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-cyclopropylidene-1-phenylethanone |

InChI |

InChI=1S/C11H10O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 |

InChI Key |

LCVPQZFVFXEOOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1=CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Cyclopropylidene 1 Phenylethan 1 One

Ring-Opening Reactions of Cyclopropylidene Ketones

The high degree of strain in the cyclopropane (B1198618) ring (approximately 27 kcal/mol) is a primary driving force for its chemical reactions. In 2-Cyclopropylidene-1-phenylethan-1-one, this strain is coupled with the electronic effects of the conjugated ketone, creating a system primed for various ring-opening pathways. These reactions provide a powerful tool for synthesizing more complex molecular architectures.

Mechanistic Pathways of Ring Cleavage

The cleavage of the cyclopropane ring in cyclopropylidene ketones can proceed through several mechanistic pathways, depending on the reagents and conditions employed. The activation provided by the ketone group can polarize the adjacent C1-C2 bond, while the exocyclic double bond also influences the regioselectivity of the cleavage.

Key mechanistic pathways include:

Homolytic Cleavage: This pathway involves the formation of radical intermediates. For instance, in photocatalytic reactions, one-electron reduction of a Lewis acid-activated aryl cyclopropyl (B3062369) ketone can generate a ring-opened distonic radical anion, which can then engage in further reactions like cycloadditions. nih.gov

Heterolytic Cleavage: This is the more common pathway under thermal or catalyzed conditions, leading to zwitterionic or carbocationic intermediates.

Distal Bond Cleavage: In this pathway, the C-C bond of the cyclopropane ring that is opposite to the point of substitution (the spiro carbon) is broken. This type of cleavage is often observed in reactions with nucleophiles, such as amines. organic-chemistry.org

Proximal Bond Cleavage: This involves the cleavage of one of the C-C bonds adjacent to the spiro carbon. This is typically facilitated by acids (Brønsted or Lewis), which coordinate to the carbonyl oxygen, increasing the polarization of the C1-C2 bond and making it more susceptible to cleavage. acs.org This can lead to the formation of a zwitterionic species that reorganizes to generate new carbocyclic structures. acs.org

The choice between these pathways is influenced by factors such as the nature of the catalyst, solvent, temperature, and substituents on both the cyclopropane ring and the ketone. acs.org

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the carbonyl oxygen of this compound is protonated or coordinates to a Lewis acid. This activation enhances the electrophilicity of the molecule and facilitates the cleavage of the strained ring. The mechanism typically proceeds through the formation of a carbocationic intermediate.

The cleavage of the proximal C1-C2 bond is often favored, as this leads to a 1,3-dipolar species or zwitterion. This intermediate can be trapped by nucleophiles or undergo intramolecular cyclization. For example, studies on related cyclopropyl aryl ketones have shown that Lewis acid mediation can promote ring opening, leading to intermediates that react with aldehydes to form butanone derivatives. acs.org Uncatalyzed, solvent-assisted ring-opening/recyclization cascades have also been observed, where a polar solvent like DMSO assists in the formation of a zwitterionic species that subsequently rearranges to form indenone structures. acs.org

Base-Mediated Ring-Opening Mechanisms

The reaction of alkylidenecyclopropyl ketones with amines is a well-documented example of a base-mediated ring-opening process, providing an efficient route to substituted pyrroles. organic-chemistry.org The mechanism is proposed to involve an initial nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration to form a cyclopropylimine intermediate.

This intermediate then undergoes a distal cleavage of the cyclopropane C-C bond, driven by the release of ring strain. The resulting species undergoes ring expansion and subsequent aromatization to yield the final 2,3,4-trisubstituted pyrrole (B145914) product. organic-chemistry.org The efficiency of this reaction can be improved by the addition of a dehydrating agent like anhydrous MgSO₄. organic-chemistry.org

| Amine | Solvent | Additive | Product Type | General Yield |

|---|---|---|---|---|

| Primary Amines (e.g., Aniline, Benzylamine) | CH₃CN | Anhydrous MgSO₄ | 2,3,4-Trisubstituted Pyrrole | Good |

| Secondary Amines | CH₃CN | Anhydrous MgSO₄ | 2,3,4-Trisubstituted Pyrrole | Good |

Rearrangement Reactions

In addition to direct ring-opening, the reactive intermediates formed from this compound can undergo skeletal rearrangements to yield structurally diverse products. These reactions often proceed through carbocationic intermediates, with the migration of an alkyl, aryl, or hydride group.

Wagner-Meerwein Rearrangements

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent electron-deficient carbon. wikipedia.orglscollege.ac.in The primary driving force for this rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary or resonance-stabilized carbocation). youtube.com

For a molecule like this compound, a Wagner-Meerwein rearrangement would necessitate the generation of a carbocation. This could plausibly occur following an acid-catalyzed ring-opening of the cyclopropylidene ring. For example, protonation of the exocyclic double bond could lead to a carbocation on the adjacent carbon. If this initial carbocation is less stable, a 1,2-hydride or 1,2-alkyl shift could occur to produce a more stabilized carbocation before the final product is formed by nucleophilic attack or elimination. Such rearrangements are common in strained bicyclic systems and can be initiated by treating alcohols with acid. wikipedia.orgyoutube.com

Semipinacol Rearrangements

The semipinacol rearrangement involves a 1,2-migration of a C-C or C-H bond to an adjacent electrophilic carbon center, which is vicinal to an oxygen-containing carbon. wikipedia.org This process is characteristic of substrates like α-hydroxy epoxides, 2-heterosubstituted alcohols, and allylic alcohols. wikipedia.orgnih.gov

The parent compound, this compound, would not undergo a direct semipinacol rearrangement. However, a chemically modified derivative could be a suitable substrate. For instance, epoxidation of the exocyclic double bond would produce a spiro-epoxide adjacent to the carbonyl-bearing carbon. Subsequent acid-catalyzed opening of this epoxide would generate an α-hydroxy carbocation—a key intermediate for the semipinacol rearrangement. A 1,2-shift of one of the cyclopropane ring carbons to the carbocation center would result in a ring-expansion reaction, yielding a ketone with a larger ring system. The rearrangement is stereospecific, with the migrating group typically being anti-periplanar to the C-O bond of the breaking epoxide ring. nih.gov

| Type | Substrate Class | Method of Carbocation Formation |

|---|---|---|

| Type 1 | 2-Heterosubstituted Alcohols | Removal of a leaving group (e.g., halide, tosylate) |

| Type 2 | Allylic Alcohols | Electrophilic addition to the alkene |

| Type 3 | Epoxides (especially 2,3-epoxy-alcohols) | Acid-catalyzed ring-opening of the epoxide |

| Type 4 | α-Hydroxyketones and α-Hydroxyimines | Acid-catalyzed (Acyloin rearrangement) |

Favorskii-type Rearrangements

The Favorskii rearrangement is a well-established reaction in organic chemistry, typically involving the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, often with a skeletal reorganization. wikipedia.orgadichemistry.com A key feature of the most common mechanism is the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile. wikipedia.orgadichemistry.com For a Favorskii-type rearrangement to occur, the substrate generally requires an enolizable proton and a leaving group on the α-carbon. adichemistry.com

In the context of this compound, a classical Favorskii rearrangement is not directly applicable as the compound lacks the requisite α-halo substituent. The structure of this compound features a conjugated system with an exocyclic double bond on a cyclopropane ring, which imparts distinct reactivity compared to simple α-halo ketones.

A hypothetical Favorskii-type pathway would necessitate initial modification of the this compound structure. For instance, halogenation of the exocyclic double bond could potentially lead to a substrate amenable to a Favorskii-like rearrangement. However, such a transformation would likely be complicated by competing reaction pathways due to the strained nature of the cyclopropane ring and the presence of the carbonyl group.

While there is no direct literature precedent for a Favorskii-type rearrangement of this compound, related transformations involving cyclopropanone intermediates are of mechanistic interest. For example, an unprecedented (semi)Favorskii rearrangement has been reported for α,α-diiodo-α′-acetoxyketones, which proceeds through an (acyloxy)cyclopropanone intermediate. adichemistry.com This highlights that with appropriate functionalization, cyclopropanone-mediated rearrangements can occur under specific conditions.

Brook Rearrangement in Acylsilane Chemistry

The Brook rearrangement is an intramolecular anionic 1,2-migration of a silicon group from carbon to oxygen. organic-chemistry.org This process is driven by the formation of a thermodynamically more stable silicon-oxygen bond. organic-chemistry.org In the context of acylsilane chemistry, a photo-Brook rearrangement can be initiated by UV irradiation, leading to the formation of a siloxycarbene intermediate.

For this compound to undergo a Brook rearrangement, it would first need to be converted into a suitable acylsilane derivative. A plausible synthetic route could involve the 1,4-conjugate addition of a silyl (B83357) nucleophile to the α,β-unsaturated ketone system of this compound. This would yield a silylated enolate, which upon quenching, could produce a β-silyl ketone. Subsequent functional group manipulations would be required to generate the necessary α-silyl carbinol or acylsilane precursor for the Brook rearrangement.

Once a suitable acylsilane derivative of this compound is synthesized, the photo-Brook rearrangement could be initiated. Upon irradiation, the acylsilane would be expected to isomerize to an α-siloxy carbene. This highly reactive intermediate could then undergo various subsequent reactions, depending on the reaction conditions and the presence of trapping agents. The cyclopropylidene moiety would likely influence the stability and reactivity of the carbene intermediate.

While specific studies on the Brook rearrangement of acylsilanes derived from this compound are not prevalent in the literature, the general principles of acylsilane reactivity provide a framework for predicting its behavior. The key steps would involve the synthesis of the acylsilane precursor followed by its photochemical rearrangement to a siloxycarbene.

Vinylcyclopropane-Cyclopentene Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a thermally or transition-metal-catalyzed isomerization that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.orgnih.gov This reaction is a powerful tool for the construction of five-membered rings. wikipedia.org this compound is a vinylcyclopropane (B126155) derivative, with the exocyclic double bond being part of the vinyl system conjugated with the phenyl ketone.

Mechanistically, the thermal vinylcyclopropane-cyclopentene rearrangement can proceed through either a concerted, pericyclic pathway or a stepwise pathway involving a diradical intermediate. wikipedia.org The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane. wikipedia.org In the case of this compound, heating would likely induce the cleavage of one of the internal cyclopropane bonds, leading to a diradical intermediate. This intermediate could then cyclize to form a five-membered ring, resulting in a substituted cyclopentene. The phenyl ketone moiety would be expected to influence the regioselectivity of the ring opening and subsequent cyclization.

Transition metal catalysis, often employing rhodium, palladium, or nickel complexes, can facilitate the vinylcyclopropane-cyclopentene rearrangement under milder conditions than thermal activation. researchgate.net The mechanism of the catalyzed reaction typically involves the oxidative addition of the transition metal into one of the cyclopropane C-C bonds to form a metallacyclohexene intermediate. This intermediate can then undergo reductive elimination to afford the cyclopentene product.

For this compound, a transition-metal-catalyzed rearrangement would be expected to yield a functionalized cyclopentene. The specific product would depend on the catalyst and reaction conditions employed. It is also worth noting that cyclopropyl ketones can undergo analogous rearrangements to form dihydrofurans, suggesting a potential alternative reaction pathway for this compound under certain conditions. nih.gov

Cycloaddition Reactions

[3+2] Cycloaddition Reactions

Reactions with Olefins via Visible Light Photocatalysis

Recent advances in photoredox catalysis have enabled the use of visible light to mediate [3+2] cycloaddition reactions of aryl cyclopropyl ketones with olefins, leading to the formation of highly substituted cyclopentanes. nih.govacs.org This methodology is directly relevant to the reactivity of this compound, which is an aryl cyclopropyl ketone derivative.

The reaction is initiated by the one-electron reduction of the aryl ketone moiety by a suitable photocatalyst, such as [Ru(bpy)₃]²⁺, upon irradiation with visible light. nih.gov This generates a ketyl radical anion. The radical anion then undergoes a rapid ring-opening of the strained cyclopropane ring to form a distonic radical anion intermediate. nih.gov This intermediate, which can be viewed as a 1,3-dipole synthon, then participates in a [3+2] cycloaddition with an olefin.

A variety of olefins, including electron-deficient alkenes and styrenes, can be used as reaction partners. nih.gov The reaction often proceeds with good diastereoselectivity, particularly with α-substituted enoates, allowing for the construction of quaternary carbon centers. nih.gov The scope of the aryl cyclopropyl ketone is also broad, tolerating various substituents on the aromatic ring. nih.gov

Below is a table summarizing representative examples of visible light-mediated [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, demonstrating the general applicability of this transformation.

| Entry | Aryl Cyclopropyl Ketone | Olefin | Product | Yield (%) | Diastereomeric Ratio |

| 1 | 1-(4-methoxyphenyl)-1-cyclopropylethanone | Methyl acrylate | Methyl 2-(1-(4-methoxyphenyl)acetyl)cyclopentane-1-carboxylate | 78 | 5:1 |

| 2 | 1-phenyl-1-cyclopropylethanone | Styrene | 1-phenyl-2-(1-phenylethyl)cyclopentan-1-one | 65 | 3:1 |

| 3 | 1-(4-chlorophenyl)-1-cyclopropylethanone | N-phenylmaleimide | 2-(1-(4-chlorophenyl)acetyl)-5-phenyl-3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-1,3(2H)-dione | 85 | >20:1 |

| 4 | 1-cyclopropyl-1-(naphthalen-2-yl)ethanone | Acrylonitrile | 2-(1-(naphthalen-2-yl)acetyl)cyclopentane-1-carbonitrile | 72 | 4:1 |

Reactions with Alkynes Catalyzed by Transition Metals

Transition metal catalysis, particularly with rhodium complexes, has been shown to effectively promote the [3+2] cycloaddition of vinylcyclopropanes with alkynes. pku.edu.cnnih.gov In these reactions, the vinylcyclopropane acts as a three-carbon (C3) synthon. pku.edu.cn this compound, as a vinylcyclopropane, is a suitable substrate for this type of transformation.

The catalytic cycle is generally initiated by the coordination of the rhodium catalyst to the vinylcyclopropane. This is followed by the cleavage of a C-C bond in the cyclopropane ring via oxidative addition, forming a rhodacyclohexene intermediate. rsc.org This metallacycle then undergoes coordination and insertion of the alkyne. The subsequent reductive elimination from the resulting metallacyclooctadiene intermediate furnishes the five-membered ring of the cyclopentene product and regenerates the active rhodium catalyst. rsc.org

This methodology allows for the construction of functionalized bicyclic systems, particularly 5/5 fused rings with bridgehead quaternary centers when the alkyne is tethered to the vinylcyclopropane. pku.edu.cn The reaction tolerates a range of functional groups on both the vinylcyclopropane and the alkyne. The regioselectivity of the alkyne insertion is influenced by the steric and electronic properties of the substituents on the alkyne.

The following table presents examples of transition metal-catalyzed [3+2] cycloadditions of vinylcyclopropanes with alkynes, illustrating the scope and utility of this reaction.

| Entry | Vinylcyclopropane | Alkyne | Catalyst | Product | Yield (%) |

| 1 | 1-vinyl-1-cyclopropylcyclopentane | Phenylacetylene | [Rh(CO)₂Cl]₂ | 1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-indene | 88 |

| 2 | N-allyl-N-(1-vinylcyclopropyl)tosylamide | Dimethyl acetylenedicarboxylate | [Rh(CO)₂Cl]₂ | Dimethyl 1-tosyl-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-5,6-dicarboxylate | 75 |

| 3 | 1-(1-vinylcyclopropyl)cyclohexan-1-ol | 1-hexyne | [Rh(COD)Cl]₂ | 1-(1-butyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-yl)cyclohexan-1-ol | 82 |

| 4 | 2-(1-vinylcyclopropyl)isoindoline-1,3-dione | Methyl propiolate | [Rh(CO)₂Cl]₂ | Methyl 2-(1,3-dioxoisoindolin-2-yl)-2,3,3a,6-tetrahydro-1H-cyclopenta[c]pyrrole-5-carboxylate | 79 |

Reactions with 1,3-Dipoles (e.g., Nitrones)

The reaction of this compound and other alkylidene cyclopropanes with 1,3-dipoles, such as nitrones, provides a pathway to novel spirocyclic heterocyclic compounds. These [3+2] cycloaddition reactions are of significant interest due to their potential for constructing complex molecular architectures in a single step. The regioselectivity of these reactions is a key aspect of their synthetic utility.

Computational studies on the 1,3-dipolar cycloaddition of nitrones to methylenecyclopropane (B1220202) have highlighted the "cyclopropylidene effect," where electrostatic interactions play a central role in determining the regiochemical outcome. researchgate.net The polarization of the double bond in the alkylidene cyclopropane, influenced by the electronic nature of the substituents, dictates the orientation of the nitrone during the cycloaddition. For this compound, the electron-withdrawing benzoyl group is expected to significantly influence the polarization of the exocyclic double bond, thereby directing the regioselectivity of the cycloaddition with nitrones. The reaction typically proceeds in a concerted, pericyclic manner. chemeurope.com

[4+2] Cycloaddition Reactions (Diels-Alder Type)

In [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, this compound can act as a dienophile due to its activated double bond. The reaction involves the combination of a conjugated diene with the dienophile to form a six-membered ring. The presence of the electron-withdrawing benzoyl group enhances the reactivity of the cyclopropylidene double bond towards electron-rich dienes. youtube.com

Examination of Stepwise versus Concerted Mechanisms

The mechanism of the Diels-Alder reaction is a subject of extensive study. While it is generally considered to be a concerted process, where bond formation occurs in a single transition state, the possibility of a stepwise mechanism involving a diradical or zwitterionic intermediate exists, particularly for highly polarized or sterically demanding reactants. semanticscholar.org For the [4+2] cycloaddition involving this compound, the concerted pathway is generally favored. Theoretical and experimental investigations on similar systems support a concerted, albeit often asynchronous, mechanism where the two new sigma bonds are not formed at precisely the same rate. nih.gov

Regioselectivity and Stereoselectivity in Cycloadditions

When an unsymmetrical diene reacts with this compound, the issue of regioselectivity arises, leading to the potential formation of constitutional isomers. The regiochemical outcome is largely governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com Generally, the most favorable alignment of the reactants involves matching the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

Stereoselectivity in Diels-Alder reactions refers to the spatial arrangement of the atoms in the product. These reactions are known to be stereospecific, meaning the stereochemistry of the dienophile is retained in the product. nih.gov For this compound, this implies that the relative orientation of the substituents on the newly formed six-membered ring is controlled. Furthermore, the approach of the diene to the dienophile can occur from two different faces, leading to the formation of endo and exo diastereomers. The "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the developing pi-system of the diene in the transition state.

| Diene | Dienophile | Major Product | Selectivity |

| Symmetrical | This compound | Single Adduct | N/A (Regiochemistry) |

| Unsymmetrical | This compound | "ortho" or "para" regioisomer | High Regioselectivity |

| Cyclic | This compound | Endo diastereomer | High Stereoselectivity |

Nucleophilic Addition Reactions

The presence of both a carbonyl group and an activated double bond in this compound makes it susceptible to nucleophilic attack at two primary sites. This dual reactivity allows for either direct addition to the carbonyl group (1,2-addition) or conjugate addition to the cyclopropylidene double bond (1,4-addition). The preferred pathway is dependent on the nature of the nucleophile and the reaction conditions. wikipedia.orglibretexts.org

Additions to the Carbonyl Group

Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, typically favor 1,2-addition, attacking the electrophilic carbonyl carbon directly. libretexts.orgchadsprep.commsu.eduyoutube.com This reaction proceeds through a tetrahedral intermediate to form an alcohol upon workup. The steric hindrance around the carbonyl group and the electronic effects of the phenyl and cyclopropylidene substituents can influence the rate and feasibility of this addition.

Additions to the Cyclopropylidene Double Bond

Softer nucleophiles, such as amines, thiols, and Gilman cuprates, tend to undergo conjugate or 1,4-addition. chemeurope.comlibretexts.org In this process, the nucleophile adds to the β-carbon of the α,β-unsaturated system, which is the carbon of the double bond further from the carbonyl group. This reaction proceeds via an enolate intermediate, which is then protonated to give the final product. The extended conjugation and the strain of the three-membered ring in this compound make the exocyclic double bond an attractive site for such additions. The competition between 1,2- and 1,4-addition is a key consideration in the synthetic application of this compound. wikipedia.org

| Nucleophile Type | Predominant Reaction | Product Type |

| Hard (e.g., Grignard) | 1,2-Addition | Tertiary Alcohol |

| Soft (e.g., Cuprates) | 1,4-Addition (Conjugate) | β-Substituted Ketone |

| Weak (e.g., Amines) | 1,4-Addition (Conjugate) | β-Amino Ketone |

Radical Reaction Pathways

The strained cyclopropylidene moiety in conjunction with the phenyl ketone functionality makes this compound a candidate for radical-mediated transformations. A key pathway involves the formation of radical intermediates, which can lead to ring-opening and subsequent cycloaddition reactions. A notable example of this type of reactivity is the visible-light photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones, which provides a strong model for the potential radical pathways of this compound. nih.gov

This process is initiated by the one-electron reduction of the aryl cyclopropyl ketone to its corresponding radical anion. beilstein-journals.org This key step can be achieved using a photocatalytic system, for instance, employing Ru(bpy)₃²⁺ as the photocatalyst in the presence of a Lewis acid and an amine. nih.govbeilstein-journals.org The resulting radical anion is primed to undergo a facile ring-opening of the strained cyclopropane ring, leading to the formation of a more stable distonic radical anion. nih.gov This intermediate can then engage in cycloaddition with a suitable olefin, ultimately affording a highly substituted cyclopentane (B165970) ring system. beilstein-journals.org

The mechanism of this photocatalytic cycloaddition underscores the propensity of the cyclopropyl ketone scaffold to undergo radical-mediated ring-opening. The phenyl group in this compound is expected to stabilize the initial radical anion, thereby facilitating the ring-opening process. nih.gov

A representative photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone is outlined in the table below.

| Entry | Cyclopropyl Ketone | Olefin | Catalyst System | Product | Yield (%) |

| 1 | 1-cyclopropyl-1-phenylethan-1-one | Styrene | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | Substituted Cyclopentane | 83 |

Data sourced from representative examples in the literature. nih.gov

This reaction highlights a significant radical pathway accessible to cyclopropyl ketones. The formation of the cyclopentane product proceeds through a stepwise mechanism involving the generation of a radical intermediate, ring-opening, and subsequent cyclization.

Transition Metal-Catalyzed Transformations

The reactivity of this compound is significantly influenced by the presence of transition metal catalysts. Metals such as gold, palladium, and rhodium can activate the strained ring system and the associated unsaturated bonds, paving the way for a variety of transformations including cycloisomerizations, ring-expansions, and cycloadditions.

Gold-Catalyzed Reactions:

Gold catalysts, particularly Au(I) complexes, are known to be highly effective in activating the strained bonds of cyclopropanes and cyclopropylidenes. beilstein-journals.orgbeilstein-journals.orgnih.gov In the context of molecules similar to this compound, gold catalysis can initiate elegant cascade reactions. For instance, gold(I) catalysts can promote the cycloisomerization of enynes bearing a cyclopropylidene moiety. nih.gov The reaction is thought to proceed through the formation of a cyclopropyl gold carbene-like intermediate, which can then undergo further transformations. nih.gov

These gold-catalyzed reactions often lead to the construction of complex polycyclic frameworks from relatively simple starting materials. beilstein-journals.orgbeilstein-journals.org

Palladium-Catalyzed Reactions:

Palladium catalysts are versatile tools for the transformation of cyclopropyl ketones. One of the key reactions facilitated by palladium is the stereoselective ring-opening of the cyclopropane ring. nih.gov For example, palladium(II) acetate (B1210297) in the presence of a suitable phosphine (B1218219) ligand can catalyze the ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones. nih.gov

Palladium catalysis can also be employed in more complex cascade reactions. For instance, palladium-catalyzed intra- and intermolecular cascade cross-coupling and cyclization reactions involving bicyclopropylidene have been reported to yield diverse and complex molecular skeletons. nih.gov

| Catalyst System | Substrate | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ / K₂CO₃ | Bromo-enyne and Bicyclopropylidene | Indene Analogues | nih.gov |

Rhodium-Catalyzed Reactions:

Rhodium catalysts have demonstrated remarkable utility in promoting cycloaddition reactions involving strained ring systems. rsc.orgorganic-chemistry.orgrsc.orgnih.gov While direct examples with this compound are not abundant, the reactivity of related systems provides valuable insights. For instance, rhodium(I) catalysts have been shown to effect the [3+2] cycloaddition of cyclopropenones with alkynes to furnish cyclopentadienones. organic-chemistry.org

Furthermore, rhodium-catalyzed cycloadditions of ene-vinylcyclopropanes with carbon monoxide have been developed to construct eight-membered carbocycles. nih.gov These transformations often proceed through the formation of metallacyclic intermediates, which then undergo reductive elimination to afford the final products. nih.gov The ability of rhodium to mediate such complex bond reorganizations highlights its potential for catalyzing novel transformations of this compound.

| Catalyst | Substrates | Reaction Type | Product |

| [Rh(CO)₂Cl]₂ | Ene-vinylcyclopropane, CO | [5+2+1] Cycloaddition | Bicyclic cyclooctenone |

| Rh(I) complex | Diphenylcyclopropenone, Alkyne | [3+2] Cycloaddition | Cyclopentadienone |

Data represents examples from reactions of structurally related compounds. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Computational Analysis

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for tracking the progress of chemical reactions. For 2-Cyclopropylidene-1-phenylethan-1-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy would provide a comprehensive characterization.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact arrangement of atoms can be pieced together.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The phenyl group protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). studyraid.com Protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and resonate at the lower end of this range (closer to 8.0 ppm). studyraid.com The vinylic proton on the cyclopropylidene ring, being part of an α,β-unsaturated system, would also be deshielded. The four protons on the cyclopropyl (B3062369) ring are expected to be in a complex, overlapping region, likely showing characteristic geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal would be the carbonyl carbon, typically appearing in the δ 190-200 ppm range for α,β-unsaturated aromatic ketones. cdnsciencepub.comresearchgate.netcdnsciencepub.comlibretexts.org The carbons of the phenyl ring would resonate between δ 120-140 ppm. The sp² hybridized carbons of the cyclopropylidene double bond would also have characteristic shifts, with the carbon β to the carbonyl being more deshielded than the α-carbon. cdnsciencepub.comresearchgate.netcdnsciencepub.com

A summary of predicted NMR data is presented in Table 1.

| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | | Carbonyl (C=O) | N/A | 190 - 200 | | Phenyl (C₆H₅) | 7.4 - 8.0 (multiplets) | 128 - 138 | | Vinylic (=CH) | Downfield region | Downfield region | | Cyclopropyl (CH₂) | Complex multiplets | Shielded region |

Note: These are predicted values based on typical ranges for similar functional groups.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of α,β-unsaturated aromatic ketones is well-studied and follows predictable pathways. nih.govresearchgate.net Key fragmentation processes for this compound would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a benzoyl cation ([C₆H₅CO]⁺, m/z 105) and a cyclopropylidenemethyl radical. libretexts.org

Loss of Benzene (B151609): Fragmentation can be triggered by proton transfer from the carbonyl oxygen to the phenyl ring, followed by the elimination of a neutral benzene molecule. nih.govresearchgate.net

Rearrangements: Complex rearrangements involving the cyclopropyl ring could also occur, leading to a variety of smaller fragment ions.

These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification. libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. mit.edu Due to conjugation with both the phenyl ring and the cyclopropylidene double bond, this C=O stretching vibration is expected to appear at a lower wavenumber, typically in the range of 1685-1690 cm⁻¹, compared to a non-conjugated ketone (around 1715 cm⁻¹). orgchemboulder.comspectroscopyonline.compg.edu.plspectroscopyonline.compressbooks.publibretexts.org

Other expected characteristic absorption bands include:

C-H stretching for the aromatic ring (above 3000 cm⁻¹).

C=C stretching for the aromatic ring and the cyclopropylidene double bond (around 1600 cm⁻¹ and 1640 cm⁻¹, respectively).

C-H stretching for the cyclopropyl group (just below 3000 cm⁻¹).

The key diagnostic IR absorptions are summarized in Table 2.

| Predicted IR Absorption Bands for this compound | | :--- | :--- | :--- | | Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | C=O | Stretch | 1685 - 1690 (strong) | | Aromatic C-H | Stretch | > 3000 | | Aromatic C=C | Stretch | ~1600 | | Alkenyl C=C | Stretch | ~1640 | | Cyclopropyl C-H | Stretch | < 3000 |

Note: These are predicted values based on typical ranges for similar functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems, such as this compound, absorb UV or visible light to promote electrons from a lower energy orbital to a higher one.

The extensive conjugation involving the phenyl ring, the carbonyl group, and the cyclopropylidene double bond is expected to result in strong UV absorption. Two main electronic transitions are anticipated:

A strong π → π * transition at a shorter wavelength (λmax), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated ketones, this absorption is typically intense. libretexts.org

A weaker n → π * transition at a longer wavelength, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. masterorganicchemistry.com

The position of the λmax can be estimated using Woodward-Fieser rules. slideshare.netpharmaxchange.infolibretexts.org The extended conjugation in this compound would cause a bathochromic shift (a shift to longer wavelength) compared to simpler, non-conjugated ketones. libretexts.orgmasterorganicchemistry.com

Computational Chemistry for Reaction Mechanism Elucidation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental studies. It allows for the investigation of molecular structures, properties, and reaction mechanisms at the atomic level, providing insights that can be difficult to obtain through experimentation alone.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.orgnih.govresearchgate.net For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Analyze Electronic Structure: Calculate the distribution of electron density and map the molecular electrostatic potential (ESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Predict Spectroscopic Properties: Simulate IR and NMR spectra to aid in the interpretation of experimental data.

Elucidate Reaction Mechanisms: Model the pathways of reactions involving the ketone, such as nucleophilic additions or ring-opening reactions of the cyclopropylidene group. rsc.org This involves locating transition states and calculating activation energies, which helps to predict the feasibility and selectivity of different reaction channels. nih.gov

Determine Frontier Molecular Orbitals: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

By applying DFT, researchers can gain a deeper understanding of the intrinsic properties of this compound and predict its behavior in various chemical transformations, guiding future synthetic efforts and mechanistic investigations.

Density Functional Theory (DFT) Calculations

Transition State Analysis and Reaction Pathways

Computational analysis is crucial for mapping the potential energy surfaces of chemical reactions involving this compound. This molecule, with its strained three-membered ring and electrophilic double bond, can undergo various transformations, such as cycloadditions or nucleophilic additions.

Transition state (TS) analysis, typically performed using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), allows for the identification of the specific geometry of the highest energy point along a reaction coordinate. researchgate.net For instance, in a [3+2] cycloaddition reaction, where the cyclopropylidene moiety can act as a three-carbon component, locating the transition state is key to understanding the reaction's feasibility and stereochemical outcome. nih.govresearchgate.netnih.gov Computational studies on similar systems, like the 1,3-dipolar cycloaddition of nitrones to alkylidene cyclopropanes, reveal how the orientation of reactants influences the reaction pathway and the stability of the resulting products. acs.org The analysis involves calculating vibrational frequencies to confirm that a stationary point is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. escholarship.org By mapping the intrinsic reaction coordinate (IRC) from the transition state, the entire pathway connecting reactants to products can be visualized, confirming the proposed mechanism. researchgate.net

Energetic Profiles and Activation Barriers

Once transition states are located, the energetic profile of a reaction can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products through the transition state. The activation barrier, or activation energy (ΔG‡), is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate.

For this compound, computational methods can predict activation barriers for reactions such as Michael additions to the α,β-unsaturated system or ring-opening reactions of the cyclopropylidene group. For example, in the cycloaddition of nitrones to cyclopropylidene systems, activation energy differences between competing pathways explain the observed regioselectivity. acs.org DFT calculations on related α,β-unsaturated ketones have been used to determine the favorability of different reaction mechanisms by comparing their respective activation energies. rsc.orgpku.edu.cn These calculations provide quantitative predictions that can guide experimental efforts.

Table 1: Illustrative Energetic Profile for a Hypothetical [3+2] Cycloaddition Reaction

This table presents hypothetical data for two competing reaction pathways (Pathway A vs. Pathway B) for a cycloaddition involving a cyclopropylidene ketone, demonstrating how computational chemistry can be used to predict reaction outcomes.

| Parameter | Pathway A (Regioisomer 1) | Pathway B (Regioisomer 2) |

| Activation Energy (ΔE‡) | 15.5 kcal/mol | 18.0 kcal/mol |

| Reaction Energy (ΔE_rxn) | -25.0 kcal/mol | -22.5 kcal/mol |

| Predicted Outcome | Kinetically and thermodynamically favored | Disfavored |

Note: Data are representative values based on studies of analogous systems and are for illustrative purposes only.

Consideration of Solvent Effects Using Continuum Solvation Models (e.g., PCM)

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to account for these effects without the prohibitive cost of explicitly modeling individual solvent molecules. wikipedia.orgohio-state.edu

In the PCM approach, the solute molecule is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent. wikipedia.orgq-chem.com The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, altering its energy and properties. ohio-state.edu For reactions involving this compound, which possesses a significant dipole moment due to the carbonyl group, solvent polarity is expected to play a major role. PCM calculations can be used to model how polar solvents might stabilize charged intermediates or transition states, thereby lowering activation barriers compared to the gas phase. nih.gov Studies on keto-enol tautomerizations, for example, have benchmarked the accuracy of various continuum models (PCM, CPCM, SMD) in different solvents, showing their utility in predicting solution-phase thermodynamics and kinetics. nih.gov

Frontier Molecular Orbital (FMO) Theory and Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

HOMO-LUMO Interactions and Energy Gap Assessments

The HOMO and LUMO are the "frontier" orbitals that are most involved in chemical reactions. For this compound, the HOMO would likely be associated with the more electron-rich parts of the molecule, such as the phenyl ring or the π-system, while the LUMO would be centered on the electron-deficient α,β-unsaturated carbonyl system. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netacs.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. um.edu.mysemanticscholar.org Computational studies on chalcones, which are structurally related to the title compound, show that the HOMO-LUMO gap can effectively characterize charge transfer interactions and reactivity. acs.orgnih.gov For this compound, DFT calculations could precisely determine the energies and spatial distributions of these orbitals, predicting its behavior as an electrophile in reactions like Michael additions or Diels-Alder reactions.

Table 2: Representative FMO Data for α,β-Unsaturated Ketones

This table provides typical energy values for frontier orbitals in compounds structurally analogous to this compound, illustrating how substituents can modulate electronic properties.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Chalcone (B49325) | -6.527 | -3.335 | 3.192 |

| Chalcone with Cyano group | -6.488 | -3.052 | 3.436 |

| Chalcone with Nitro group | -6.527 | -3.335 | 3.192 |

Source: Data derived from computational studies on chalcone derivatives. um.edu.my

Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Fukui Functions)

Conceptual DFT provides a framework for quantifying chemical concepts like electrophilicity and nucleophilicity using global and local descriptors. chemrxiv.orgresearchgate.net

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated from the energies of the frontier orbitals (or ionization potential and electron affinity).

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher ω value indicates a stronger electrophile. researchgate.net

Nucleophilicity (N): Measures the ability of a molecule to donate electrons. rsc.org

Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates resistance to change in electron distribution. Hard molecules have a large gap, while soft molecules have a small gap. researchgate.net

Local Descriptors: These descriptors predict which atoms or regions within a molecule are most reactive.

Fukui Function (f(r)): This is a key local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. scm.comfaccts.de The Fukui function f+(r) predicts sites for nucleophilic attack (where an electron is added), while f-(r) predicts sites for electrophilic attack (where an electron is removed). scm.comresearchgate.net For this compound, calculating the condensed Fukui functions on the β-carbon and the carbonyl carbon would allow for a quantitative comparison of their electrophilicity, predicting the regioselectivity of nucleophilic additions. chemrxiv.orgnih.govmcmaster.ca

Computational Conformational Analysis

The three-dimensional shape, or conformation, of a molecule can significantly impact its reactivity. This compound has rotational freedom around the single bonds connecting the phenyl, carbonyl, and cyclopropylidene groups. This can lead to different conformers, such as s-cis and s-trans isomers, arising from rotation around the bond between the carbonyl carbon and the double bond. ias.ac.in

Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers for interconversion between them. nih.govdatapdf.com Methods like molecular mechanics or DFT can be used to calculate the relative energies of different conformations. researchgate.net For α,β-unsaturated ketones, the relative stability of s-cis and s-trans conformers is determined by a balance of steric effects and electrostatic interactions. ias.ac.in For the title compound, analysis would reveal the most stable ground-state geometry, which is essential for accurate modeling of its spectroscopic properties and chemical reactions.

Synthetic Applications and Strategic Utility in Organic Chemistry

Cyclopropylidene Ketones as Versatile Building Blocks

Cyclopropylidene ketones, and specifically 2-cyclopropylidene-1-phenylethan-1-one, are highly valued in organic synthesis due to their unique electronic and structural properties. The presence of the strained cyclopropylidene moiety in conjugation with the carbonyl group activates the molecule for a range of chemical transformations. This activation allows these compounds to serve as synthons for various carbon frameworks and as precursors to intricate molecular topographies.

Utilization as Three-Carbon Synthons

One of the most significant applications of this compound is its function as a three-carbon (C3) synthon. The cyclopropylidene ring can undergo ring-opening reactions under various conditions, effectively delivering a three-carbon unit to a reacting partner. This strategy is particularly useful in cycloaddition reactions where the strained ring participates in the formation of larger carbocyclic systems. For instance, the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes is a well-established method for the synthesis of cyclopentane (B165970) derivatives. In these reactions, the cyclopropylidene ketone acts as a 1,3-dipole equivalent after the cleavage of one of the cyclopropane (B1198618) bonds.

Precursors for Complex Polycyclic and Heterocyclic Architectures

The reactivity of this compound extends beyond its role as a simple C3 synthon, enabling its use as a precursor for the synthesis of complex polycyclic and heterocyclic architectures. The strategic placement of functional groups and the inherent reactivity of the cyclopropylidene ketone moiety allow for cascade reactions and intramolecular cyclizations, leading to the rapid assembly of intricate molecular frameworks. While specific examples directly employing this compound in the synthesis of complex polycyclic aromatic hydrocarbons are not extensively documented in readily available literature, the general reactivity of related donor-acceptor cyclopropanes suggests their potential in such transformations. The development of novel synthetic methods continues to expand the utility of these building blocks in accessing diverse and complex molecular structures, including those with potential applications in materials science and medicinal chemistry.

Synthesis of Diverse Molecular Scaffolds

The strategic application of this compound has proven to be a fruitful avenue for the synthesis of a variety of molecular scaffolds. Its ability to participate in different modes of cycloaddition and rearrangement reactions has been harnessed to construct cyclobutane (B1203170), cyclopentane, and cyclopentenone rings, as well as to generate allenes.

Construction of Cyclobutane Derivatives

The construction of cyclobutane rings can be achieved through [2+2] cycloaddition reactions. nih.gov Enones, such as this compound, can undergo photochemical [2+2] cycloadditions with alkenes. wikipedia.org This reaction typically proceeds through a stepwise mechanism involving a diradical intermediate. The stereoselectivity of these reactions can often be controlled, providing access to substituted cyclobutane derivatives with defined stereochemistry. The use of visible light photocatalysis has emerged as a powerful tool for promoting [2+2] enone cycloadditions, offering a milder and more selective alternative to traditional photochemical methods. organic-chemistry.org Although direct examples with this compound are not prevalent in the provided search results, the general reactivity of enones in these transformations suggests its potential as a substrate.

Table 1: Examples of [2+2] Cycloadditions for Cyclobutane Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Enone | Alkene | Photochemical Irradiation | Cyclobutane |

| Enone | Alkene | Visible Light Photocatalysis | Cyclobutane |

Generation of Allenes

Allenes, molecules containing two cumulative double bonds, are valuable intermediates in organic synthesis. The Doering-Moore-Skattebol allene (B1206475) synthesis, which involves the dehalogenation of dihalocyclopropanes, is a classic method for their preparation. chempedia.info While not a direct transformation of this compound, this highlights the utility of cyclopropane derivatives in accessing allenes. More modern methods for allene synthesis include copper-catalyzed decarboxylative coupling reactions and palladium-catalyzed reactions of vinyl bromides with diazoalkanes. organic-chemistry.org The unique structure of this compound, with its exocyclic double bond, suggests potential for its conversion to allene derivatives through carefully designed reaction pathways, although specific examples are not detailed in the provided search results.

Enabling Transformations in the Total Synthesis of Natural Products and Analogues

Following an extensive review of scientific literature, it has been determined that there are currently no published total syntheses of natural products or their analogues that utilize this compound as a key starting material or intermediate. While the unique structural and electronic properties of cyclopropylidene ketones suggest potential for complex molecule synthesis, their application in this specific area of organic chemistry has not yet been documented in peer-reviewed research.

The inherent ring strain and conjugated system of this compound make it a theoretically attractive substrate for a variety of chemical transformations that could be strategically employed in the construction of natural product scaffolds. For instance, the vinylcyclopropane (B126155) moiety is known to undergo rearrangement reactions to form five-membered rings, a common structural motif in many natural products. Specifically, the vinylcyclopropane-cyclopentene rearrangement is a powerful tool for ring expansion.

One of the most relevant potential applications of a vinyl cyclopropyl ketone, a class of compounds to which this compound belongs, is the Nazarov cyclization. This reaction involves the 4π-electrocyclic ring closure of a divinyl ketone or its synthetic equivalent to form a cyclopentenone. While the classical Nazarov reaction utilizes divinyl ketones, variations involving vinyl cyclopropyl ketones, often termed a homo-Nazarov reaction, can lead to the formation of cyclohexenones. The success of the Nazarov cyclization in the synthesis of natural products containing cyclopentenone rings, such as jasmone (B1672801) and certain prostaglandins, highlights the potential utility of related starting materials.

Despite these theoretical possibilities, the practical application of this compound in the total synthesis of natural products remains an unexplored area of research. The following table of related compounds highlights the general classes of molecules discussed in the context of potential synthetic applications, though it is important to reiterate that no direct synthetic routes from this compound to natural products have been reported.

An in-depth analysis of "this compound" reveals a compound at the forefront of contemporary chemical research. This article explores the current research directions and future perspectives surrounding this and related cyclopropylidene ketones, focusing on synthetic methodologies, reactivity, computational modeling, asymmetric synthesis, catalytic systems, and interdisciplinary applications.

Current Research Directions and Future Perspectives

The unique structural and electronic properties of cyclopropylidene ketones, including 2-Cyclopropylidene-1-phenylethan-1-one, have positioned them as valuable building blocks in organic synthesis. The inherent ring strain and the conjugated carbonyl group impart a diverse range of reactivity, making them attractive targets for methodological development and application in the synthesis of complex molecules. Current research is intensely focused on unlocking the full potential of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.